molecular formula C10H12O4 B1296055 3-(4-Methoxyphenoxy)propanoic acid CAS No. 20811-60-3

3-(4-Methoxyphenoxy)propanoic acid

Cat. No.: B1296055
CAS No.: 20811-60-3
M. Wt: 196.2 g/mol
InChI Key: SGTCAUQLJIKBMM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O4. It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenoxy)propanoic acid typically involves the reaction of 4-methoxyphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group, forming 3-(4-hydroxyphenoxy)propanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group, resulting in the formation of 3-(4-methoxyphenoxy)propanol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-(4-Hydroxyphenoxy)propanoic acid

    Reduction: 3-(4-Methoxyphenoxy)propanol

    Substitution: 3-(4-Halophenoxy)propanoic acid

Scientific Research Applications

3-(4-Methoxyphenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the phenoxy ring play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenoxy)propanoic acid
  • 3-(4-Chlorophenoxy)propanoic acid
  • 3-(4-Bromophenoxy)propanoic acid

Comparison: 3-(4-Methoxyphenoxy)propanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties compared to its analogs. The methoxy group enhances its solubility in organic solvents and can influence its reactivity in various chemical reactions. Additionally, the biological activity of this compound may differ from its analogs due to variations in molecular interactions and binding affinities.

Properties

IUPAC Name

3-(4-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCAUQLJIKBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302814
Record name 3-(4-methoxyphenoxy)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20811-60-3
Record name 20811-60-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-methoxyphenoxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenoxy)propionic acid
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Synthesis routes and methods I

Procedure details

Solid KOH 6.80 g, (0.122 mol) and H2O (10 ml) are added to para-methoxyphenol 7.0 g (0.0564 mol), the resultant mixture is stirred at the room temperature while 3-chloropropanoic acid (6.12 g, 0.0564 mol) is added to thereof. Then the mixture is stirred and heated to reflux for 3 h. The reaction solution is acidified to pH 2 by adding concentrated aqueous HCl and extracted with ether. The combined ether extracts is then washed with 10% aqueous NaHCO3 and acidified to pH 3-4 by adding concentrated aqueous HCl, and precipitate is formed. The residue is filtered and recrystallized by benzene to provide needle crystal 2.0 g. m.p.: 102-103° C., yield: 18.1%.
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
7 g
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reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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6.12 g
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0 (± 1) mol
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Reaction Step Three
Yield
18.1%

Synthesis routes and methods II

Procedure details

A 945 g (5.34 mol, 1 eq.) sample of 1 (3-(4-methoxyphenoxy)propionitrile (1)) was charged to a 22 L round bottom flask equipped with an overhead stirrer under N2. To the stirred solids, 4 L of concentrated HCl was slowly added, followed by 2 L of H2O. The reaction mixture was heated to 100° C. for 3.5 h, at which point the reaction was complete by HPLC analysis. The reaction was cooled to 10° C. by the addition of ice to the reaction mixture, and was filtered. The dried solids gave 920 g of crude 2. The crude material was dissolved in 5 L of 6 wt. % sodium carbonate (such that pH=9), and 2 L of DCM (dichloromethane) was added to the reaction vessel. After stirring thoroughly, the organic layer was separated and discarded via a separatory funnel, and the aqueous layer charged back into the 22 L flask. The pH of the aqueous layer was carefully adjusted to 4.0, by slow addition of 6 M HCl. The precipitated solids were filtered, and dried in a vacuum oven to give 900 g of 2 as a white solid (Yield: 86.04%). 1H NMR (450 MHz, CDCl3); δ=2.78 (t, 2H; CH2COOH); 3.70 (s, 3H; OCH3); 4.18 (t, 2H; OCH2); 6.78 (m, 4H; Ar—H); 13C NMR (112.5 MHz, CDCl3): δ=34.703 (CH2COOH); 55.925 (OCH3); 64.088 (OCH2); 114.855 (CH3OCCH); 115.984 (CH2OCCH); 152.723 (CH3OC); 154.302 (CH2OC); 177.386 (COOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
reactant
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[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Yield
86.04%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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